Fluoxastrobin Fluoxastrobin Fluoxastrobin is a part of the strobilurins, a group of chemical compounds used in agriculture as leaf-systemic broad-spectrum fungicides for disease control of potatoes and a wide range of vegetables, cereal and food crops. They are part of the larger group of QoI inhibitors, which act to inhibit the respiratory chain at the level of Complex III.
Brand Name: Vulcanchem
CAS No.: 361377-29-9
VCID: VC0133177
InChI: InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3
SMILES: CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4
Molecular Formula: C21H16ClFN4O5
Molecular Weight: 458.8 g/mol

Fluoxastrobin

CAS No.: 361377-29-9

Cat. No.: VC0133177

Molecular Formula: C21H16ClFN4O5

Molecular Weight: 458.8 g/mol

* For research use only. Not for human or veterinary use.

Fluoxastrobin - 361377-29-9

Specification

CAS No. 361377-29-9
Molecular Formula C21H16ClFN4O5
Molecular Weight 458.8 g/mol
IUPAC Name 1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine
Standard InChI InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3
Standard InChI Key UFEODZBUAFNAEU-UHFFFAOYSA-N
SMILES CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4
Canonical SMILES CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4
Colorform White crystalline solid
Melting Point 103-108 °C
White, crystalline soild ... insoluble in water (0.0023 g/L in water at pH 7) ... highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide ... mp: 103-105 °C ... log Kow = 2.85 at 20 °C. It does not dissociated in water at pH 4 to 9 ... vapor pressure = 5.63X10-10 Pa /SRC: 4.22X10-12 mm Hg/ at 20 °C /Technical/

Introduction

Chemical Structure and Properties

Fluoxastrobin's generic chemical name is ((2E)-(2-[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy)phenyl)-(5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyloxime . Its molecular formula is C₂₁H₁₆ClFN₄O₅ with a molecular weight of 458.83 g/mol .

The compound is classified under several chemical categories including:

  • Strobilurins

  • Methoxyacrylates

  • Oxime O-ethers

  • Aromatic ethers

  • Diarylethers

Mode of Action

Fluoxastrobin functions as a mitochondrial cytochrome-bc1 complex inhibitor . Like other strobilurin fungicides, it works by interrupting mitochondrial respiration in plant-pathogenic fungi, thus inhibiting spore germination and mycelial growth .

The compound binds to the quinol "outer" or "oxidizing" binding site (QoI) of the cytochrome bc1 complex, disrupting electron transport in the respiratory chain. This disruption prevents ATP production, leading to energy deficiency and, ultimately, fungal cell death. This mechanism provides both preventative and curative action against target pathogens .

Given the specific site of action, resistance management is crucial when using fluoxastrobin. The product label recommends rotating, alternating, or tank-mixing with products having different modes of action and/or limiting the total number of applications per season to delay the development of resistance in plant pathogen populations .

Agricultural Applications

Fluoxastrobin has been registered for use on a variety of crops and application scenarios. It is formulated primarily as a suspension concentrate (SC) under the trade names HEC 480 SC Fungicide and Fluoxastrobin 480 SC Fungicide, containing 40.3% active ingredient by weight (3.98 lb ai per gallon) .

Registered Crops and Use Patterns

Fluoxastrobin has been registered for:

  • Foliar application on:

    • Peanuts

    • Tuberous and corm vegetables

    • Leaf petiole vegetables

    • Fruiting vegetables

    • Field/sweet corn

    • Turf (professional applications only)

    • Melon subgroup 9A

    • Sorghum

  • Seed treatment for:

    • Potato

    • Peanut

    • Turf

Environmental Fate and Behavior

Understanding the environmental behavior of fluoxastrobin is crucial for assessing its potential ecological impact and persistence in the environment.

Soil Behavior and Degradation

Fluoxastrobin demonstrates relatively slow biodegradation in soil environments, with degradation rates varying significantly depending on soil texture:

  • Half-life in sandy loam: 29.4 days

  • Half-life in loamy sand: 393 days

  • Average half-life across soil types: 141 days

The compound absorbs strongly to all tested soils, suggesting low to medium mobility . This strong absorption, combined with low water solubility and a relatively low octanol/water partition coefficient, indicates that fluoxastrobin may have limited potential for runoff and low bioaccumulation potential .

Under field conditions in intended use areas in the United States, fluoxastrobin has demonstrated persistence for several months in non-sandy soils to several years in sandy-type soils .

Metabolites and Degradation Products

Two primary soil degradates of fluoxastrobin have been identified:

  • HEC 5725-E-des-chlorophenyl (HEC 7155)

  • HEC 5725-carboxylic acid (HEC 7180)

Both of these metabolites have demonstrated higher mobility in soil than the parent compound fluoxastrobin .

Toxicology Profile

Acute Toxicity

Fluoxastrobin technical demonstrates a low order of acute toxicity across multiple exposure routes.

Table 3: Acute Toxicity Profile of Fluoxastrobin Technical

Exposure RouteClassificationResults
OralToxicity Category IIILD₅₀ > 2000 mg/kg
DermalToxicity Category IIILD₅₀ > 2000 mg/kg
InhalationToxicity Category IVLow inhalation toxicity
Eye IrritationToxicity Category IIIModerate eye irritant
Dermal IrritationNot classifiedNot a dermal irritant
Dermal SensitizationNot classifiedNot a sensitizer

The end-use product (HEC 480 SC Fungicide) is classified in Acute Toxicity Category IV for all exposure routes .

Studies of fluoxastrobin formulated with fluopicolide (FLC + FXA FS 350) also confirmed low acute oral toxicity with an LD₅₀ > 2000 mg/kg body weight in female rats .

Subchronic and Chronic Toxicity

Fluoxastrobin exhibits mild or low toxicity following repeated administration in rats and mice but higher toxicity in dogs . In both 90-day and one-year oral feeding dog studies, liver toxicity in the form of cholestasis was observed, evidenced by hepatocytomegaly and cytoplasmic granular changes associated with increased liver weight and increased serum liver alkaline phosphatase (ALP) .

The No Observed Adverse Effect Level (NOAEL) in the one-year dog study was established at 1.5 mg/kg/day, which was used for setting the chronic reference dose (RfD) .

In 90-day oral toxicity studies in rats, the urinary system in males was identified as a target organ, with effects including increased kidney weight and histopathology findings in kidneys, urinary bladder, and urethra, including the presence of calculi .

Based on developmental toxicity studies in rats and rabbits, as well as a two-generation reproduction study in rats, there was no evidence of increased susceptibility following pre- or postnatal exposure to fluoxastrobin, nor were there adverse effects on reproduction .

Effects on Terrestrial Organisms

Earthworm studies have shown that the toxicity of fluoxastrobin varies depending on soil type. Research has demonstrated that fluoxastrobin exhibited greater toxicity in natural soil than in artificial soil, with the highest toxicity observed in fluvo-aquic soils .

Transcriptomic studies investigating the mechanism of fluoxastrobin toxicity to earthworms (Eisenia fetida) revealed that differentially expressed genes after exposure primarily presented in pathways involving protein folding, immunity, signal transduction, and cell growth .

Regulatory Status and Risk Assessment

Fluoxastrobin was first registered in 2005 by the U.S. Environmental Protection Agency (EPA) . Risk assessments conducted by regulatory authorities have evaluated potential exposure through various routes:

Dietary Exposure and Risk

Chronic dietary exposure assessments for fluoxastrobin have been performed using tolerance-level residues, average field trial residues, and 100% crop treated assumptions. The estimated drinking water concentration (EDWC) of 137 µg/L was incorporated directly into dietary assessments .

The results of these chronic dietary analyses for food and drinking water were below the level of concern for all populations. Dietary exposure for food and water was estimated at 30% of the chronic Population Adjusted Dose (cPAD) for the general U.S. population and 66% of the cPAD for infants under 1 year old, which represented the population subgroup with the highest estimated chronic dietary exposure .

There was no indication of adverse effects attributable to a single dose of fluoxastrobin; therefore, an acute reference dose was not established, and acute dietary exposure assessments were not conducted .

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